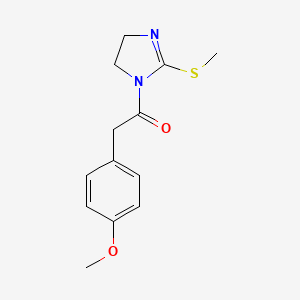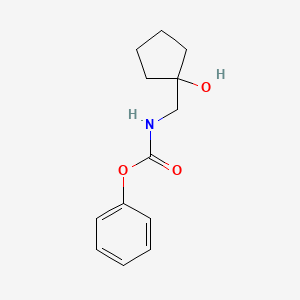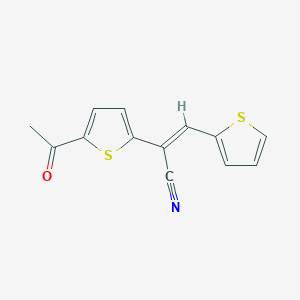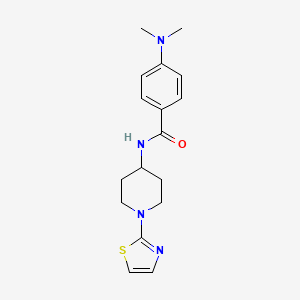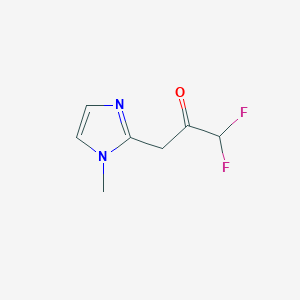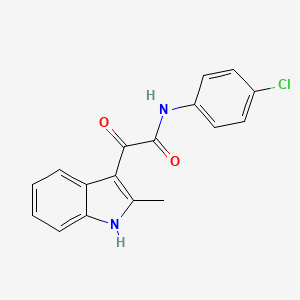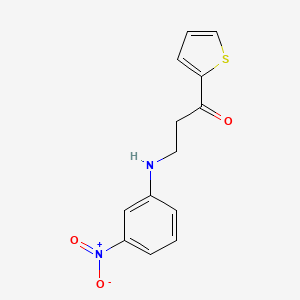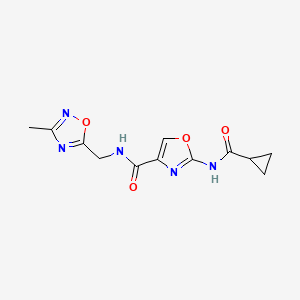
(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound,{4-[(2-methylpyrimidin-4-yl)oxy]phenyl}methanamine, includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 30 bonds. There are 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), 1 ether (aromatic), and 1 Pyrimidine . Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.346. More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts have shown significant promise in the synthesis of complex organic molecules. For instance, hybrid catalysts are crucial for developing substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. These compounds have broad applications in the medicinal and pharmaceutical industries due to their bioavailability and synthetic versatility. The review by Parmar et al. (2023) highlights the importance of such scaffolds and the application of diverse catalytic systems, including organocatalysts, metal catalysts, and nanocatalysts, in their synthesis (Parmar, Vala, & Patel, 2023).
Phosphonic Acids in Drug Design
Phosphonic acids, which share structural similarities with pyrimidine derivatives, are employed across a range of applications due to their bioactive properties. These applications include drug and pro-drug design, bone targeting, and the development of supramolecular materials. The synthesis and diverse applications of phosphonic acids have been comprehensively reviewed, offering insights into their role in chemistry, biology, and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Biological Activities of Heterocyclic Compounds
The heterocyclic structure of "(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone" suggests potential biological activity. Research on coumarin and oxadiazole derivatives, which are structurally diverse heterocycles, reveals a wide range of pharmacological activities. These activities include antimicrobial, anticancer, and anti-inflammatory effects. The review by Jalhan et al. (2017) discusses the modification of these compounds to enhance their efficacy and potency as drugs (Jalhan, Singh, Saini, Sethi, & Jain, 2017).
Methanogenesis and Environmental Impact
On a different note, understanding the environmental impact and applications of chemical compounds includes studying their interaction with biological processes such as methanogenesis. Conrad (2005) reviews the quantification of methanogenic pathways using stable carbon isotopic signatures, highlighting the complex interplay between chemical compounds and microbial activities in the environment (Conrad, 2005).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this compound is not intended for human or veterinary use and is for research use only.
Future Directions
While specific future directions for this compound are not mentioned in the available resources, there is ongoing research into the development of new drugs that overcome antimicrobial resistance (AMR) problems . Heterocyclic compounds, such as this one, have high chemotherapeutic values and act as a remedy for the development of novel drugs .
properties
IUPAC Name |
[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-18-8-4-15(19-12)22-14-5-9-20(10-6-14)16(21)13-3-2-7-17-11-13/h2-4,7-8,11,14H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBRDXZUKXRKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

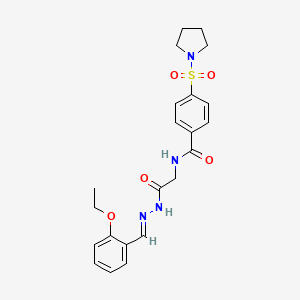
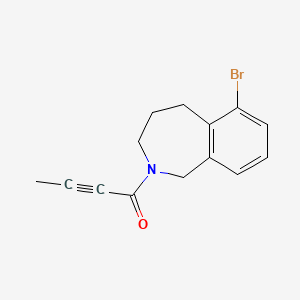
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2736068.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2736072.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2736073.png)
